N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide
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Overview
Description
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide: is a chemical compound known for its unique structure and potential applications in various fields of research. It is characterized by the presence of three methyl groups, two nitro groups, and a sulfonamide group attached to a benzene ring. This compound has gained attention due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide typically involves the nitration of N,N,4-trimethylbenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated equipment to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Reduction: The major product of the reduction of this compound is N,N,4-trimethyl-3,5-diaminobenzenesulfonamide.
Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield N,N,4-trimethyl-3,5-diaminobenzenesulfonamide derivatives.
Scientific Research Applications
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N,4-trimethyl-3,5-diaminobenzenesulfonamide: This compound is similar in structure but has amino groups instead of nitro groups.
N,N,4-trimethylbenzenesulfonamide: This compound lacks the nitro groups present in N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide.
Uniqueness
This compound is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-6-8(11(13)14)4-7(5-9(6)12(15)16)19(17,18)10(2)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAJJURTSAUERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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